beta-D-glucosyl-N-hexadecanoylsphingosine
Overview
Description
Beta-D-glucosyl-N-hexadecanoylsphingosine: is a type of glycosphingolipid, specifically a glucosylceramide. It consists of a ceramide backbone with a glucose molecule attached to it. This compound is involved in various biological processes and has gained significant attention in the research community for its potential implications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosyl-N-hexadecanoylsphingosine typically involves the glycosylation of a ceramide. The ceramide is first prepared by acylation of sphingosine with hexadecanoic acid. The glycosylation reaction is then carried out using a glucosyl donor, such as a glucosyl bromide, in the presence of a catalyst like silver carbonate or silver oxide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Beta-D-glucosyl-N-hexadecanoylsphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ceramide backbone can be reduced to form dihydroceramides.
Substitution: The glucose moiety can be substituted with other sugar molecules or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like silver carbonate or silver oxide in the presence of glucosyl donors.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydroceramides.
Substitution: Various glycosylated derivatives.
Scientific Research Applications
Beta-D-glucosyl-N-hexadecanoylsphingosine has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and glycosphingolipid synthesis.
Biology: Plays a role in cell membrane structure and function, signal transduction, and cell-cell interactions.
Medicine: Investigated for its potential in treating metabolic disorders, neurodegenerative diseases, and cancer.
Industry: Used in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Beta-D-glucosyl-N-hexadecanoylsphingosine exerts its effects through various molecular targets and pathways. It is involved in the regulation of cell membrane structure and function, influencing signal transduction pathways and cell-cell interactions. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, affecting cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Beta-D-glucosyl-N-(hexacosanoyl)sphingosine: Similar structure but with a longer acyl chain.
Beta-D-glucosyl-N-palmitoylsphinganine: Similar structure but with a saturated acyl chain.
Beta-D-glucosyl-N-docosanoylsphingosine: Similar structure but with a different acyl chain length.
Uniqueness: Beta-D-glucosyl-N-hexadecanoylsphingosine is unique due to its specific acyl chain length and unsaturation, which influence its biological activity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the structure-function relationships of glycosphingolipids .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37+,38-,39+,40+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLLMIZEJJZTE-NNTBDIJYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | GlcCer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | GlcCer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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